molecular formula C18H21N5O2 B2993327 8-(Benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 377053-14-0

8-(Benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2993327
CAS No.: 377053-14-0
M. Wt: 339.399
InChI Key: RIIHBRVPDGFLHZ-UHFFFAOYSA-N
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Description

8-(Benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of targets, contributing to its potential biological activity.

Mode of Action

The exact mode of action of the compound is currently unknown. Similar compounds have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some compounds may inhibit or activate specific enzymes, alter the function of ion channels, or modulate the activity of transcription factors .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential to interact with various targets . The specific pathways affected would depend on the precise targets of the compound. For instance, if the compound were to interact with enzymes involved in inflammatory responses, it could potentially modulate these pathways and have anti-inflammatory effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were to inhibit a particular enzyme, this could lead to decreased production of a specific metabolite, potentially altering cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy could be influenced by the physiological state of the organism, including factors such as age, sex, and health status .

Properties

IUPAC Name

8-(benzylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(2)11-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)19-10-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIHBRVPDGFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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